6,8-Dimethylquinoline-3-carboxylic acid
Overview
Description
6,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-3-carboxylic acid typically involves the Friedlaender condensation reaction. This reaction uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products:
Scientific Research Applications
6,8-Dimethylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
- 6,7-Dimethylquinoline-3-carboxylic acid
- 5,8-Dimethylquinoline-3-carboxylic acid
- 5,7-Dimethylquinoline-3-carboxylic acid
Comparison: 6,8-Dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and industrial applications .
Properties
IUPAC Name |
6,8-dimethylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQJFIJKMZWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589127 | |
Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213013-16-2 | |
Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.